molecular formula C13H21ClN2O2 B1437889 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride CAS No. 1185292-95-8

1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride

Cat. No. B1437889
M. Wt: 272.77 g/mol
InChI Key: PGGVTZYLHRRXRR-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride” is a chemical compound. It is derived from 2,4-dimethoxybenzylamine . The compound is used in various chemical reactions and has several applications in the field of organic synthesis .


Synthesis Analysis

The synthesis of 2,4-dimethoxybenzylamine, a precursor to “1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride”, involves two steps: synthesis of 2,4-dimethoxybenzylchloride, and the addition of 2,4-dimethoxybenzylchloride, sodium iodide, and urotropine into a solvent for stirring and reaction .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states .

Scientific Research Applications

Synthesis and Biological Applications

  • Improved Synthesis for Antihypertensive Drugs : An improved synthesis process for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the antihypertensive drug Doxazosin, has been developed. This process, which involves reacting ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine, results in higher and more consistent yields, underscoring the importance of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride in pharmaceutical manufacturing (C. Ramesh, R. B. Reddy, & G. M. Reddy, 2006).

  • Antibacterial Activity of Terazosin Hydrochloride : Terazosin hydrochloride, an antihypertensive drug, is synthesized starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine and n-benzyl piperazine. The antibacterial activity of its derivatives was assessed, showing potent activity against various bacteria, demonstrating the significant role of piperazine derivatives in antibacterial drug development (Anshul Kumar, Rajnish Kumar, & A. Mazumdar, 2021).

  • Novel Antibacterial Piperazines : 1,4-Disubstituted piperazines have shown potential as antibacterial agents against resistant strains of bacteria. These compounds are also used in drugs for Alzheimer’s disease, as analgesics, and in antipsychotic medications, highlighting the versatility of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride in medicinal chemistry (S. Shroff, S. K. Mishra, P. Mohanta, I. Baitharu, & A. K. Behera, 2022).

Pharmacological Research

  • Bradycardic Agents : A series of compounds with a piperazine moiety, synthesized for bradycardic activity, have shown promise in in vitro studies for heart-rate-reducing activity. This emphasizes the potential of 1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride in the development of cardiovascular drugs (H. Liang, Deng‐qing Zhang, Yun Yue, Zhe Shi, & S. Zhao, 2010).

  • HIV-1 Entry Inhibitors : Novel 1,4-disubstituted piperidine/piperazine derivatives have been synthesized and evaluated for their activity against HIV-1 infection. These compounds showed potent anti-HIV-1 activities, indicating the potential of piperazine derivatives in antiviral therapy (Mingxin Dong, Lu Lu, Haitao Li, Xiaohuan Wang, Hong Lu, Shibo Jiang, & Q. Dai, 2012).

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;/h3-4,9,14H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGVTZYLHRRXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662958
Record name 1-[(2,4-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxy-benzyl)-piperazine hydrochloride

CAS RN

1185292-95-8
Record name Piperazine, 1-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dimethoxyphenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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